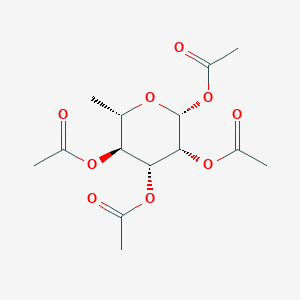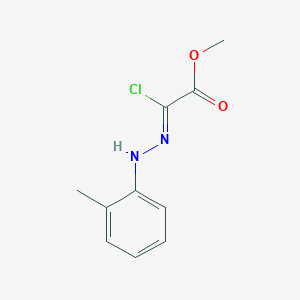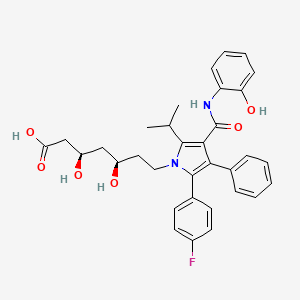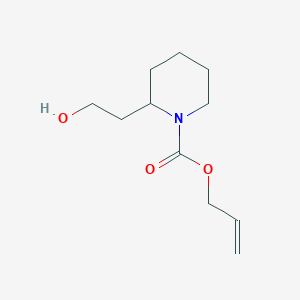
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
Vue d'ensemble
Description
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is a chemical compound with the molecular formula C9H5N3OS. It is characterized by the presence of a mercapto group attached to an oxadiazole ring, which is further connected to a benzonitrile moiety.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) enzyme , which plays a critical role in governing the cell cycle and is a promising target for the development of anticancer drugs .
Mode of Action
Similar compounds have shown a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile may interact with its targets to inhibit their function, leading to changes in cell cycle regulation .
Biochemical Pathways
Inhibition of the egfr enzyme can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .
Result of Action
Inhibition of the egfr enzyme can lead to decreased cell proliferation and increased apoptosis, which could potentially result in anticancer effects .
Analyse Biochimique
Biochemical Properties
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as tyrosine kinases and cathepsin K, influencing their activity. The mercapto group in the compound allows it to form covalent bonds with the active sites of these enzymes, leading to inhibition or activation depending on the context . Additionally, this compound can interact with proteins involved in oxidative stress responses, such as superoxide dismutase and heme oxygenase, enhancing their activity and contributing to its antioxidant properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer. For instance, it can inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . In cancer cells, this compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, forming covalent bonds that lead to enzyme inhibition or activation . This compound also influences gene expression by modulating transcription factors such as NF-κB and Nrf2, leading to changes in the expression of genes involved in inflammation, oxidative stress, and apoptosis . Furthermore, this compound can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for chronic treatment studies . Its effects on cellular function can vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation mechanisms .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to exert anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through oxidation and conjugation reactions . The mercapto group can be oxidized to form disulfides, while the oxadiazole ring can undergo hydroxylation and subsequent conjugation with sulfate or glucuronic acid . These metabolic processes are mediated by enzymes such as cytochrome P450 and UDP-glucuronosyltransferases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, it can be taken up by cells through active transport mechanisms involving specific transporters . Once inside the cells, it can accumulate in specific organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the mitochondria, it can modulate the activity of enzymes involved in oxidative phosphorylation and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxadiazoles depending on the nucleophile used
Applications De Recherche Scientifique
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor
Industry: It is used in the development of photostabilizers for polymers and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
1,3,4-Oxadiazole Derivatives: Similar to 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile, these compounds have a mercapto group and are used in various applications, including as energetic materials.
Uniqueness
Its mercapto group allows for versatile chemical modifications, while the oxadiazole ring provides stability and biological activity .
Propriétés
IUPAC Name |
3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-6-2-1-3-7(4-6)8-11-12-9(14)13-8/h1-4H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXWQZBXRKGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNC(=S)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435636 | |
| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203268-77-3 | |
| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)
![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)


![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)







![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)

